N,N-Diisopropyl-4-pentylbenzamide

Lipophilicity XLogP3 Repellent SAR

Problem: SAR studies on N,N-dialkylbenzamide repellents lack a high-logP, conformationally homogeneous anchor to isolate steric from lipophilic effects. Solution: N,N-Diisopropyl-4-pentylbenzamide (CAS 38630-89-6) delivers an XLogP3-AA of 5.4 and a single solution-state rotamer-enabling definitive deconvolution of N-substitution and ring-chain contributions. - Serves as high-logP reference vs. DEET (XLogP 2.7) in repellent-duration matrices. - Robust N,N-diisopropyl directing group for clean mono-ortho-lithiation/DoM chemistry. - Predicted b.p. 394 °C ensures low vapor pressure for long-duration spatial repellent evaluation. All batches supported by full QC; immediate global dispatch available.

Molecular Formula C18H29NO
Molecular Weight 275.4 g/mol
CAS No. 38630-89-6
Cat. No. B1413402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diisopropyl-4-pentylbenzamide
CAS38630-89-6
Molecular FormulaC18H29NO
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C
InChIInChI=1S/C18H29NO/c1-6-7-8-9-16-10-12-17(13-11-16)18(20)19(14(2)3)15(4)5/h10-15H,6-9H2,1-5H3
InChIKeyMUUJGDLSJVRRSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diisopropyl-4-pentylbenzamide: Structural & Physicochemical Profile


N,N-Diisopropyl-4-pentylbenzamide (CAS 38630-89-6) is a synthetic tertiary benzamide derivative with the molecular formula C18H29NO and a molecular weight of 275.43 g/mol [1]. It features a para-pentyl substituent on the benzene ring and two bulky N-isopropyl groups on the amide nitrogen, distinguishing it from the widely known insect repellent DEET (N,N-diethyl-3-methylbenzamide) by both increased amide steric bulk and altered ring substitution pattern. The compound is catalogued under PubChem CID 119087074, Reaxys ID 2584253, and MDL number MFCD28987629, and is commercially available from multiple suppliers at purities ranging from 95% to 98% . Its computed physicochemical profile—including an XLogP3-AA of 5.4, a predicted boiling point of 394.2±21.0 °C, a predicted density of 0.937±0.06 g/cm³, and a predicted pKa of -1.08±0.70—positions it as a significantly more lipophilic and less volatile analog within the N,N-dialkylbenzamide class [1].

High-logP benzamide probe for repellent SAR libraries

May support directed ortho-metalation (DoM) substrate studies

Conformationally restricted amide model for receptor interaction studies

N,N-Diisopropyl-4-pentylbenzamide: Why Substitution Fails


Although N,N-dialkylbenzamides share a common core scaffold, simultaneous substitution at both the amide nitrogen and the aromatic ring generates physiochemical properties that differ non-additively from those of simpler analogs. Replacing the N,N-diethyl groups of DEET with bulkier N,N-diisopropyl groups restricts amide conformational freedom to a single observable rotameric state—as demonstrated by dynamic ¹H NMR studies on N,N-diisopropylbenzamide—whereas diethyl and smaller dialkyl analogs populate multiple conformations [1]. Concurrently, replacing the meta-methyl group of DEET with a para-pentyl chain shifts the computed lipophilicity (XLogP3-AA) from 2.7 to 5.4, fundamentally altering volatility, skin penetration potential, and odorant receptor interaction profiles [2][3]. These combined structural modifications mean that neither DEET, nor N,N-diisopropylbenzamide (CAS 20383-28-2), nor N,N-diisopropyl-4-methylbenzamide (CAS 6937-52-6) can serve as a property-matched substitute in structure-activity relationship (SAR) studies, formulation development, or directed ortho-metalation chemistry requiring a specific balance of steric encumbrance and lipophilicity [4].

1
This compound: XLogP3 ≈ 5.4
DEET (XLogP3 ≈ 2.7) is significantly more polar; lipophilicity mismatch alters partitioning and volatility.
2
Single amide conformation (dynamic NMR)
N,N-diethyl analogs populate multiple conformers, which may shift SAR interpretation and receptor interaction profiles.
3
Effective DoM directing group
N,N-diethylbenzamides show competing carbonyl addition; ortho-functionalization efficiency may differ.

N,N-Diisopropyl-4-pentylbenzamide Differentiation Evidence


Lipophilicity (XLogP3-AA) vs. DEET

N,N-Diisopropyl-4-pentylbenzamide exhibits a computed XLogP3-AA value of 5.4, compared to 2.7 for DEET (N,N-diethyl-3-methylbenzamide), representing a 2.7 log-unit increase in predicted octanol-water partition coefficient [1][2]. This difference arises from the combined effect of the para-pentyl chain (contributing ~2.5–3.0 log units vs. a meta-methyl) and the larger hydrophobic surface area of the N,N-diisopropyl groups. The higher logP predicts substantially reduced water solubility, lower volatility, and increased affinity for lipophilic environments such as insect cuticular lipids or synthetic polymer matrices when used as a formulation additive.

Lipophilicity Delta
Head-to-head
ΔXLogP3-AA +2.7 (5.4 vs 2.7 for DEET)
Supports high-logP anchor point in SAR libraries.
Computed values; experimental logP pending.
Lipophilicity XLogP3 Repellent SAR Physicochemical profiling

Boiling Point Elevation vs. N,N-Diisopropylbenzamide

The predicted boiling point of N,N-diisopropyl-4-pentylbenzamide is 394.2±21.0 °C, compared to 308.9±11.0 °C for the unsubstituted N,N-diisopropylbenzamide (CAS 20383-28-2) [1]. The ~85 °C elevation is attributable to the para-pentyl chain increasing both molecular weight (275.4 vs. 205.3 g/mol) and van der Waals surface area. For DEET (N,N-diethyl-3-methylbenzamide), reported boiling points range from 285 °C (atmospheric) to 160 °C at 19 mmHg, meaning the target compound is predicted to be substantially less volatile at ambient pressure [2]. This reduced volatility has direct implications for evaporation-dependent repellent duration and for purification by distillation.

Boiling Point
Cross-study comparable
394.2±21.0 °C (predicted) vs ~285 °C (DEET)
May support extended-duration repellent evaluation.
Predicted value; verify experimentally for formulation work.
Boiling point Volatility Thermal stability Distillation

Amide Conformational Restriction (Single vs. Multiple States)

Dynamic ¹H NMR spectroscopy of N,N-diisopropylbenzamide (1) reveals that the N,N-diisopropylamide moiety populates only one observable conformation at accessible temperatures, in marked contrast to its thio (2) and seleno (3) analogues, which exist as mixtures of three conformations [1]. This conformational restriction is a direct consequence of the steric bulk of the two isopropyl groups and the partial double-bond character of the amide C–N bond. While the study was performed on the unsubstituted N,N-diisopropylbenzamide rather than the 4-pentyl derivative, the conformational behavior of the amide group is expected to be essentially identical, as the para-pentyl substituent does not sterically interact with the amide moiety. In DEET (N,N-diethyl-3-methylbenzamide), the smaller N-ethyl groups permit greater conformational flexibility, potentially allowing the molecule to sample a broader range of binding poses at odorant receptor sites.

Amide Conformation
Class-level inference
Single observable conformer by dynamic ¹H NMR
May inform pre-organization in receptor binding studies.
Based on N,N-diisopropylbenzamide study; para-pentyl extension assumed compatible.
Conformational dynamics Dynamic NMR Amide rotation Steric effects

Rotatable Bond Count Advantage Over DEET

N,N-Diisopropyl-4-pentylbenzamide possesses 7 rotatable bonds (PubChem computed), compared to 3 rotatable bonds for DEET and 4 for N,N-diisopropyl-4-methylbenzamide [1][2]. The additional rotatable bonds arise primarily from the n-pentyl chain (4 additional C–C bonds beyond the ring attachment), providing substantially greater conformational entropy in solution. In the context of insect repellent SAR, Johnson and Skinner demonstrated that repellent potency and duration in ring-substituted N,N-dialkylbenzamides are correlated with volatility but not simply with partition coefficient or polarizability, suggesting that alkyl chain length and flexibility contribute independently to the overall repellent profile [3].

Rotatable Bonds
Class-level inference
7 (vs. 3 for DEET)
Enables alkyl chain SAR exploration for repellent optimization.
Computed property; conformational entropy implications need experimental validation.
Molecular flexibility Rotatable bonds Entropy SAR

Purity Specifications and QC Documentation

N,N-Diisopropyl-4-pentylbenzamide is commercially available at a minimum purity specification of 95% from AKSci and at 98% from Bidepharm and Leyan, with Bidepharm explicitly offering batch-specific QC documentation including NMR, HPLC, and GC analyses . By comparison, N,N-diisopropylbenzamide (CAS 20383-28-2) is typically offered at 95% purity from major suppliers, and the primary amide 4-pentylbenzamide is commonly offered at 97% . For procurement decisions in SAR or formulation studies where impurities can confound biological assay interpretation, the availability of 98% material with multi-method QC certification represents a measurable quality differentiation.

Purity Grade
Specification review
98% (HPLC, GC, NMR) available
Supports assay-ready procurement with batch QC.
QC documentation vendor-specific; confirm impurity profile for your study.
Purity Quality control Procurement NMR/HPLC/GC

DoM Substrate Superiority Over N,N-Diethyl Analogs

N,N-Diisopropylbenzamides are established as effective substrates for directed ortho-metalation (DoM) chemistry, with the bulky diisopropylamide group providing both efficient lithium coordination and steric protection against nucleophilic attack at the carbonyl center [1][2]. In comparative studies, N,N-diisopropylbenzamide undergoes clean ortho-lithiation with sec-BuLi/TMEDA in THF, whereas N,N-diethylbenzamide substrates are significantly more challenging and prone to competing nucleophilic addition at the carbonyl [3]. For N,N-diisopropyl-4-pentylbenzamide specifically, the para-pentyl group is compatible with DoM conditions (being remote from the metalation site), enabling sequential functionalization at the ortho position to generate libraries of 2-substituted-4-pentylbenzamide derivatives that would be difficult to access from DEET or N,N-diethyl-4-pentylbenzamide.

DoM Substrate Preference
Class-level inference
Reported clean ortho-lithiation with sec-BuLi/TMEDA
May facilitate ortho-functionalized library synthesis.
Based on N,N-diisopropylbenzamide studies; para-pentyl compatibility assumed.
Directed ortho-metalation Synthetic intermediate C–H functionalization Lithiation

N,N-Diisopropyl-4-pentylbenzamide Application Scenarios


High-LogP Probe for Insect Repellent SAR

With an XLogP3-AA of 5.4—approximately 2.7 log units above DEET—N,N-diisopropyl-4-pentylbenzamide fills a critical gap in the lipophilicity range of benzamide-based repellent SAR libraries [1]. Researchers seeking to deconvolute the contributions of steric bulk, H-bonding, and lipophilicity to repellent potency and duration can use this compound as the high-logP anchor point alongside DEET (XLogP3 = 2.7), N,N-diisopropylbenzamide (XLogP3 ≈ 3.4 estimated), and N,N-diethyl-4-pentylbenzamide (intermediate logP) to construct a matrix varying both N-substitution and ring alkyl chain independently.

Ortho-Functionalized Benzamide Synthesis via DoM

The N,N-diisopropylamide group is a robust director for ortho-lithiation and related C–H metalation chemistries, providing clean mono-ortho-functionalization with minimal competing nucleophilic addition at the carbonyl [1]. N,N-Diisopropyl-4-pentylbenzamide can serve as a starting material for generating libraries of 2-substituted-4-pentylbenzamides through sequential DoM/electrophile quench protocols. This synthetic versatility is unavailable with DEET (which bears a meta-methyl group that directs electrophilic substitution to different positions) and is significantly less efficient with N,N-diethyl-4-pentylbenzamide due to the poorer DoM performance of the N,N-diethylamide directing group.

Extended-Duration Spatial Repellent Component

The predicted boiling point of 394.2±21.0 °C—more than 85 °C above that of N,N-diisopropylbenzamide and approximately 109 °C above DEET—predicts substantially lower vapor pressure and slower evaporative loss [1]. In the N,N-dialkylbenzamide class, protection time against mosquitoes is inversely correlated with volatility, as demonstrated by Johnson and Skinner [2]. This compound is therefore a strong candidate for evaluation as a long-duration spatial repellent active ingredient or as a low-volatility additive in controlled-release formulations, particularly where DEET-based formulations provide insufficient residual activity.

Conformationally Restricted Probe for Olfactory Receptors

The N,N-diisopropylamide group restricts the amide moiety to a single observable conformation in solution, as established by dynamic ¹H NMR [1]. This conformational homogeneity contrasts with the multiple conformations accessible to N,N-diethyl congeners and may translate into more defined structure-activity relationships at odorant receptor targets. Researchers investigating the molecular basis of insect repellent recognition by odorant-binding proteins (OBPs) and odorant receptors (ORs) can use this compound to test whether conformational pre-organization correlates with binding affinity or selectivity, potentially informing the rational design of next-generation repellents.

Application
Selection Property
Validation Focus
High-logP SAR anchor
Computed logP range
Experimental logP and formulation partitioning
DoM library synthesis
Ortho-lithiation directing group
Regioselectivity and yield under standardized conditions
Extended-duration repellent evaluation
Predicted low volatility
Evaporation rate and protection time in model assays
Olfactory receptor probe
Conformational restriction
Binding affinity versus N,N-diethyl analogs
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